
Palmitoyl tetrapeptide
描述
Palmitoyl tetrapeptide is an analog of N-terminal part of lipoprotein from outer membrane of E. coli.
科学研究应用
Palmitoyl Tetrapeptide: Applications in Cosmetics and Skincare
This compound is a synthetic peptide frequently used in cosmetic formulations for its potential anti-aging and skin-soothing properties . It is often used in conjunction with other ingredients like palmitoyl oligopeptide in products such as Matrixyl™ 3000 to enhance collagen and fibronectin synthesis .
Collagen and Fibronectin Synthesis
This compound-7, when combined with palmitoyl oligopeptide (as in Matrixyl™ 3000), has been shown to stimulate collagen synthesis more effectively than either peptide alone . In vitro studies have demonstrated that Matrixyl™ 3000 can significantly increase both collagen and fibronectin synthesis .
Wrinkle Reduction
Studies indicate that this compound-7 can reduce the appearance of wrinkles. A study involving 17 subjects using a cream formulated with 15 ppm this compound-7 showed significant reductions in wrinkle length (39%), wrinkle depth (23%), and overall skin roughness (17%) after one month . In contrast, a placebo cream showed no significant effect .
Down-Regulation of Interleukin-6 (IL-6)
This compound-7 (Rigin™) has the ability to down-regulate Interleukin-6 (IL-6), a cytokine involved in inflammation, in both resting and inflamed cells . Its effects are comparable to dehydroepiandrosterone (DHEA), a substance known for its anti-inflammatory benefits via the IL-6 pathway .
Mitogenic and Immune Adjuvant Activity
This compound, identified as N-palmitoyl-(S)-seryl-(S)-seryl-(S)-asparaginyl-(S)-alanine, has demonstrated a stimulatory effect on B-lymphocytes, comparable to native lipoprotein . It also activates the BCL1 lymphoid B-cell line in vitro, enhancing the incorporation of 3H-thymidine .
Case Studies and Clinical Trials
- Wrinkle Reduction Study :
-
Skin Thickness Improvement :
- Objective : To determine the effect of palmitoyl tripeptide-1 on skin thickness .
- Method : Application of palmitoyl tripeptide-1 (4 ppm) on 23 healthy female volunteers for 4 weeks .
- Results : A small, statistically significant increase in skin thickness (~4%) was observed compared to the vehicle alone .
- ZAG Peptide Anti-Aging Effects :
Safety Considerations
The CIR Expert Panel has assessed the safety of palmitoyl peptides, including palmitoyl tripeptide-1, palmitoyl hexapeptide-12, palmitoyl pentapeptide-3, this compound-7, and palmitoyl tripeptide-5, concluding that these ingredients are safe in the present practices of use and concentration described in the safety assessment .
常见问题
Basic Research Questions
Q. What are the key physicochemical properties of Palmitoyl tetrapeptide, and how do they influence experimental design?
- Answer : this compound (CAS# 221227-05-0) has a molecular formula of C₃₄H₆₂N₈O₇ and a molecular weight of 694.91 g/mol. Its low solubility (0.083 g/L at 25°C) necessitates the use of solvents like dimethyl sulfoxide (DMSO) or ethanol for in vitro studies. Density is 1.26 g/cm³ at 20°C. These properties require careful preparation of stock solutions to avoid aggregation in aqueous buffers. Pre-experiment solubility testing under controlled pH and temperature is critical .
Q. What molecular mechanisms underlie this compound’s role in collagen synthesis?
- Answer : In vitro studies using fibroblast cultures demonstrate that this compound (e.g., this compound-7) upregulates collagen types I, III, and IV by activating fibroblast receptors. Methodologically, researchers should use ELISA or Western blotting to quantify collagen levels and RT-PCR to assess mRNA expression. Control experiments with cycloheximide (a protein synthesis inhibitor) can confirm peptide-specific effects .
Q. How is this compound synthesized, and what quality control measures ensure batch consistency?
- Answer : Solid-phase peptide synthesis (SPPS) is standard, with palmitic acid conjugated to the N-terminus. For research-grade batches, minimal QC includes mass spectrometry (MS) for purity and HPLC for retention time verification. To reduce batch variability, request additional analyses (e.g., peptide content, residual trifluoroacetic acid [TFA] levels) and pre-test solubility across buffers .
Table 1 : Key Physicochemical Properties of this compound
Property | Value/Description | Relevance for Experiments |
---|---|---|
Molecular Weight | 694.91 g/mol | Dosage calculations |
Solubility (25°C) | 0.083 g/L in water | Solvent selection critical |
Density | 1.26 g/cm³ | Handling/storage considerations |
Advanced Research Questions
Q. How can researchers resolve contradictions in studies on this compound’s anti-inflammatory effects?
- Answer : Discrepancies arise from differences in cell models (e.g., keratinocytes vs. fibroblasts) and inflammatory stimuli (e.g., UV exposure vs. lipopolysaccharide). To address this, standardize models (e.g., THP-1 macrophages for IL-6 suppression assays) and include positive controls (e.g., dexamethasone). Meta-analyses of dose-response curves across studies can identify optimal concentrations .
Q. What experimental designs optimize this compound delivery in 3D skin models?
- Answer : Use reconstructed human epidermis (RHE) models to evaluate permeation via Franz diffusion cells. Combine with fluorescently labeled peptides and confocal microscopy to track penetration. Include penetration enhancers (e.g., oleic acid) in formulations, but validate biocompatibility with MTT assays .
Q. How does this compound interact with extracellular matrix (ECM) components in aging skin models?
- Answer : In aged fibroblast co-cultures, the peptide’s binding to ECM glycoproteins (e.g., fibronectin) can be studied via surface plasmon resonance (SPR). Use siRNA knockdown of ECM receptors (e.g., integrins) to isolate mechanism-specific effects. Proteomic analysis of ECM extracts post-treatment identifies upregulated proteins .
Table 2 : Common Experimental Variables Affecting this compound Studies
Variable | Impact on Results | Mitigation Strategy |
---|---|---|
Batch-to-batch variability | Alters peptide content/solubility | Request QC data (e.g., TFA levels) |
Cell model selection | Conflicting mechanistic data | Use primary fibroblasts or RHE |
Solvent compatibility | Aggregation in aqueous buffers | Pre-test in PBS/serum-free media |
Q. What in vivo models are suitable for validating this compound’s anti-glycation activity?
- Answer : Use diabetic murine models (e.g., db/db mice) to assess advanced glycation end-product (AGE) inhibition via skin biopsies and immunohistochemistry. Pair with in vitro glycation assays (e.g., bovine serum albumin incubated with methylglyoxal) to cross-validate results. Ensure blinding in histological scoring to reduce bias .
Q. How can computational modeling predict this compound’s stability in topical formulations?
- Answer : Molecular dynamics simulations using software like GROMACS model peptide degradation under varying pH and temperature. Validate predictions with accelerated stability tests (e.g., 40°C/75% RH for 3 months) and HPLC-MS monitoring. Correlate degradation kinetics with bioactivity loss .
Methodological Recommendations :
属性
CAS 编号 |
90877-69-3 |
---|---|
分子式 |
C29H53N5O9 |
分子量 |
615.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-(hexadecanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H53N5O9/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(38)32-22(18-35)27(40)34-23(19-36)28(41)33-21(17-24(30)37)26(39)31-20(2)29(42)43/h20-23,35-36H,3-19H2,1-2H3,(H2,30,37)(H,31,39)(H,32,38)(H,33,41)(H,34,40)(H,42,43)/t20-,21-,22-,23-/m0/s1 |
InChI 键 |
MFYAQFYIDXXKQG-MLCQCVOFSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |
外观 |
Solid powder |
Key on ui other cas no. |
90877-69-3 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
序列 |
SSNA |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
N-palmitoyl-seryl-seryl-asparaginyl-alanine palmitoyl tetrapeptide Pam-Ser-Ser-Asn-Ala |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。